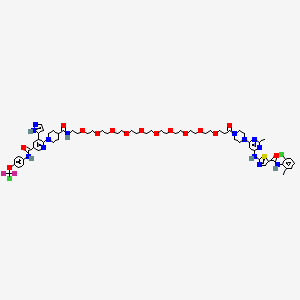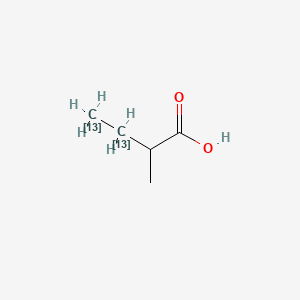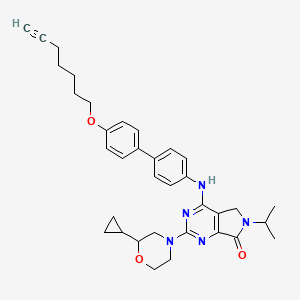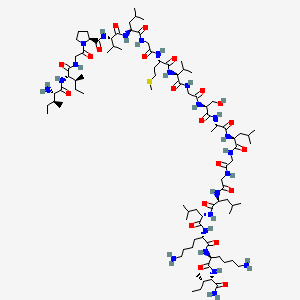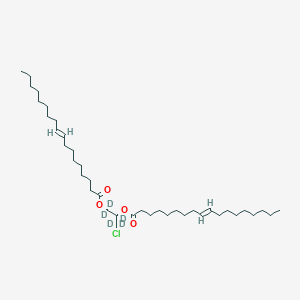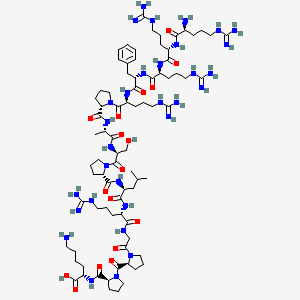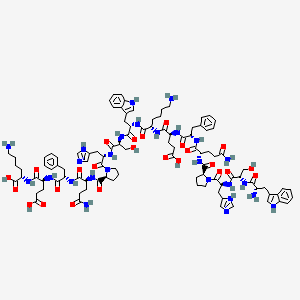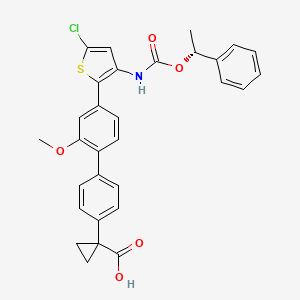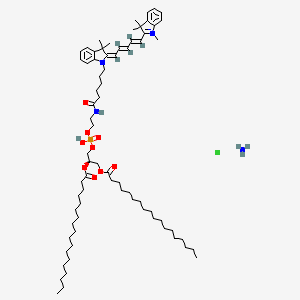
Tetradecyl-CoA (triammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyl-CoA (triammonium) is a long-chain acyl-CoA compound. It is a derivative of coenzyme A (CoA) and plays a crucial role in the metabolism of fatty acids. This compound is involved in various biochemical processes, including the synthesis and degradation of fatty acids, and is essential for energy production in cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl-CoA (triammonium) typically involves the reaction of tetradecanoic acid with coenzyme A in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, an enzyme that facilitates the formation of the thioester bond between the fatty acid and CoA .
Industrial Production Methods
Industrial production of Tetradecyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mixture is then purified using chromatographic techniques to isolate the desired compound .
化学反应分析
Types of Reactions
Tetradecyl-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of adenosine triphosphate (ATP).
Reduction: It can be reduced to form different fatty acids.
Substitution: It can participate in substitution reactions where the CoA group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Requires oxygen and enzymes such as acyl-CoA oxidase.
Reduction: Involves reducing agents like nicotinamide adenine dinucleotide phosphate (NADPH).
Substitution: Utilizes various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Forms different fatty acids.
Substitution: Results in various acyl derivatives.
科学研究应用
Tetradecyl-CoA (triammonium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and other related enzymes.
Biology: Plays a role in studying metabolic pathways, particularly those involving fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders and understanding the biochemical basis of diseases related to fatty acid metabolism.
作用机制
Tetradecyl-CoA (triammonium) exerts its effects by participating in the metabolism of fatty acids. It acts as a substrate for various enzymes, including acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. These derivatives are then involved in the β-oxidation pathway, leading to the production of acetyl-CoA, which enters the citric acid cycle to produce ATP. The molecular targets include enzymes involved in fatty acid metabolism, and the pathways involved are primarily those related to energy production .
相似化合物的比较
Similar Compounds
Hexadecyl-CoA: Another long-chain acyl-CoA with a similar structure but a longer carbon chain.
Octadecyl-CoA: Similar to Tetradecyl-CoA but with an even longer carbon chain.
Dodecyl-CoA: A shorter-chain acyl-CoA compared to Tetradecyl-CoA.
Uniqueness
Tetradecyl-CoA (triammonium) is unique due to its specific chain length, which influences its reactivity and role in metabolic pathways. Its intermediate chain length allows it to participate in a variety of biochemical reactions, making it a versatile compound in both research and industrial applications .
属性
分子式 |
C35H73N10O16P3S |
|---|---|
分子量 |
1015.0 g/mol |
IUPAC 名称 |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecylsulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;azane |
InChI |
InChI=1S/C35H64N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-62-20-18-37-26(43)16-17-38-33(46)30(45)35(2,3)22-55-61(52,53)58-60(50,51)54-21-25-29(57-59(47,48)49)28(44)34(56-25)42-24-41-27-31(36)39-23-40-32(27)42;;;/h23-25,28-30,34,44-45H,4-22H2,1-3H3,(H,37,43)(H,38,46)(H,50,51)(H,52,53)(H2,36,39,40)(H2,47,48,49);3*1H3/t25-,28+,29?,30+,34-;;;/m1.../s1 |
InChI 键 |
JDSLZFDMZLUDIT-YRLWULOZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
规范 SMILES |
CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
